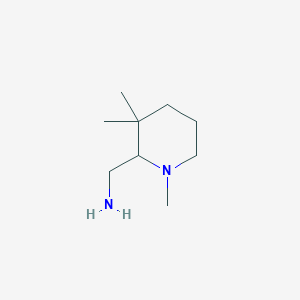

(1,3,3-Trimethylpiperidin-2-yl)methanamine

Beschreibung

BenchChem offers high-quality (1,3,3-Trimethylpiperidin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3,3-Trimethylpiperidin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1,3,3-trimethylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2)5-4-6-11(3)8(9)7-10/h8H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLZJSPUAZRKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1CN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1,3,3-Trimethylpiperidin-2-yl)methanamine chemical structure and properties

An In-Depth Technical Guide to (1,3,3-Trimethylpiperidin-2-yl)methanamine and its Structural Class

Executive Summary

(1,3,3-Trimethylpiperidin-2-yl)methanamine represents a specific substituted piperidine, a class of heterocyclic compounds of immense importance in medicinal chemistry and drug development.[1] While literature directly pertaining to this exact molecule is sparse, its structural features—a chiral 2-(aminomethyl)piperidine core with gem-dimethyl substitution at the 3-position and N-methylation—suggest significant potential as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive analysis of its structure, predicted physicochemical properties, and a proposed, robust synthetic pathway. By leveraging established methodologies for the synthesis of related piperidine derivatives, we offer a technical framework for researchers, scientists, and drug development professionals to synthesize, characterize, and explore the potential of this and similar molecules. The narrative emphasizes the causality behind synthetic choices, grounding protocols in established chemical principles to ensure a trustworthy and authoritative resource.

The 2-(Aminomethyl)piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to project substituents into well-defined three-dimensional space.[1] This allows for precise interaction with biological targets. The 2-(aminomethyl)piperidine motif, in particular, serves as a versatile building block, incorporating a key primary amine that can be readily functionalized or serve as a critical pharmacophoric element for receptor binding. Derivatives of this scaffold have been successfully developed as ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, underscoring their significance in modern medicinal chemistry.[2][3]

Molecular Profile of (1,3,3-Trimethylpiperidin-2-yl)methanamine

Chemical Structure and Nomenclature

The molecule is systematically named (1,3,3-trimethylpiperidin-2-yl)methanamine . Its structure consists of a piperidine ring N-methylated at position 1, featuring two methyl groups at the 3-position (a gem-dimethyl group), and a methanamine (-CH₂NH₂) substituent at the 2-position.

Caption: Chemical structure of (1,3,3-Trimethylpiperidin-2-yl)methanamine.

Stereochemistry

The presence of a substituent at the C2 position renders this carbon a chiral center. Therefore, (1,3,3-Trimethylpiperidin-2-yl)methanamine exists as a pair of enantiomers: (R)-(1,3,3-trimethylpiperidin-2-yl)methanamine and (S)-(1,3,3-trimethylpiperidin-2-yl)methanamine. The synthesis of this compound without chiral control would result in a racemic mixture, which would require subsequent resolution or asymmetric synthesis to isolate individual enantiomers. For drug development purposes, evaluation of single enantiomers is critical, as biological activity often resides in only one stereoisomer.

Physicochemical Properties

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₀H₂₂N₂ | Structural Analysis |

| Molecular Weight | 170.30 g/mol | Structural Analysis |

| CAS Number | Not assigned | Lack of literature prevalence |

| Boiling Point | Estimated 190-210 °C | Extrapolation from similar amines[4] |

| LogP (octanol/water) | Estimated 1.5 - 2.0 | Increased lipophilicity from methyl groups vs. simpler analogs[5] |

| pKa (most basic) | Estimated 10.0 - 10.5 | Typical for secondary amines in a piperidine ring |

| Appearance | Colorless to pale yellow liquid | Common for aliphatic amines |

A Proposed Synthetic Pathway

The synthesis of substituted piperidines can be achieved through various routes, including hetero-Diels-Alder reactions or the functionalization of pre-existing piperidine rings.[6] For the target molecule, a logical and robust approach begins with a commercially available piperidone precursor, leveraging a Strecker-type reaction followed by reduction and methylation. This pathway provides clear, controllable steps, which is paramount for reproducible synthesis in a research and development setting.

Synthetic Workflow Diagram

Caption: Proposed 5-step synthesis of the target molecule.

Rationale for Experimental Choices

-

Step 1: Strecker Reaction: This classic method is a reliable way to introduce an aminonitrile group alpha to the lactam carbonyl. It constructs the C-C bond for the future methanamine side chain and introduces the nitrogen in a single, efficient step.

-

Step 2: Nitrile and Lactam Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of simultaneously reducing both the nitrile to a primary amine and the lactam to a secondary amine, forming the piperidine ring. This dual reduction is highly efficient.

-

Step 3: Boc Protection: The primary amine of the methanamine side chain is significantly more nucleophilic than the secondary amine of the piperidine ring. Selective protection with Di-tert-butyl dicarbonate ((Boc)₂O) is crucial. This ensures that the subsequent N-methylation occurs exclusively at the piperidine nitrogen.

-

Step 4: Eschweiler-Clarke Methylation: This reaction is the gold standard for exhaustive methylation of primary and secondary amines using formic acid and formaldehyde.[7] It is a high-yielding, clean, and cost-effective method for introducing the N-methyl group onto the piperidine ring without requiring expensive or sensitive reagents.

-

Step 5: Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which cleanly liberates the primary amine of the side chain to yield the final product.

Detailed Experimental Protocol (Proposed)

Step 1-2: Synthesis of (3,3-Dimethylpiperidin-2-yl)methanamine

-

To a stirred solution of 3,3-Dimethyl-2-piperidone (1.0 eq) in aqueous ammonia, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

-

Stir the mixture at room temperature for 24-48 hours until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo to yield the crude aminonitrile. Caution: Handle cyanide with extreme care in a well-ventilated fume hood.

-

Slowly add the crude aminonitrile dissolved in anhydrous THF to a stirred suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.

-

Cool the reaction to 0 °C and quench sequentially by the cautious, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield crude (3,3-Dimethylpiperidin-2-yl)methanamine.

Step 3-5: Protection, Methylation, and Deprotection

-

Dissolve the crude diamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq).

-

Cool the solution to 0 °C and add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can be purified by column chromatography.

-

To the purified Boc-protected amine (1.0 eq), add formic acid (3.0 eq) followed by aqueous formaldehyde (3.0 eq).

-

Heat the mixture to 80-90 °C for 6-12 hours. The reaction progress can be monitored by LC-MS.

-

Cool the reaction, basify with NaOH solution, and extract with an organic solvent. Dry and concentrate the organic layers to yield the N-methylated, Boc-protected intermediate.

-

Dissolve the product from the previous step in DCM and add trifluoroacetic acid (TFA) (5-10 eq).

-

Stir at room temperature for 1-2 hours until deprotection is complete.

-

Remove the solvent and excess acid in vacuo. Dissolve the residue in water, basify with NaOH, and extract with an organic solvent.

-

Dry, concentrate, and purify the final product, (1,3,3-Trimethylpiperidin-2-yl)methanamine, via distillation or column chromatography.

Analytical Characterization (Expected)

Spectroscopic analysis is essential for structural confirmation. The following data are predicted for the final compound.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 2.2-2.4 ppm (3H) for the N-CH₃ group.- Two singlets for the non-equivalent gem-dimethyl groups at C3 (6H total).- A complex multiplet for the C2 proton, coupled to the CH₂NH₂ protons.- Diastereotopic protons of the CH₂NH₂ group appearing as a multiplet or two separate signals.- A broad singlet for the -NH₂ protons (2H), which is D₂O exchangeable.- A series of multiplets for the remaining piperidine ring protons (C4, C5, C6). |

| ¹³C NMR | - A signal around 40-45 ppm for the N-CH₃ carbon.- A signal for the quaternary C3 carbon.- Two distinct signals for the gem-dimethyl carbons.- Signals for the C2, C4, C5, and C6 carbons of the piperidine ring.- A signal for the -CH₂- carbon of the methanamine side chain. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 171.18. |

Applications and Future Directions

The structural complexity of (1,3,3-Trimethylpiperidin-2-yl)methanamine makes it an attractive scaffold for generating compound libraries for high-throughput screening. The primary amine serves as a handle for derivatization, allowing for the attachment of various pharmacophores via amide bond formation, reductive amination, or other C-N bond-forming reactions.[3]

Given the prevalence of substituted piperidines in neuropharmacology and oncology, key areas for investigation include:

-

CNS Receptor Ligands: Screening for activity at serotonin, dopamine, or opioid receptors.[2]

-

Enzyme Inhibitors: Use as a core for designing inhibitors for enzymes like kinases or proteases.

-

Ion Channel Modulators: Exploring potential interactions with calcium, sodium, or potassium channels.

The gem-dimethyl group at the 3-position is a particularly interesting feature. It restricts the conformational flexibility of the piperidine ring and can act as a "pharmacological chaperone," locking the molecule into a bioactive conformation. This substitution can also improve metabolic stability by blocking potential sites of oxidation. Future work should focus on the enantioselective synthesis and the systematic exploration of its derivatized chemical space to unlock its full therapeutic potential.

References

- PubChem. (1,4,5-Trimethylpiperazin-2-yl)methanamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84107651]

- ResearchGate. (2025). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. [URL: https://www.researchgate.

- Synblock. (n.d.). CAS 5298-72-6 | (1-Methylpiperidin-2-yl)methanamine. [URL: https://www.synblock.com/cas-5298-72-6.html]

- Supplementary Information corresponding to various organic chemistry publications often contains detailed NMR and spectroscopic data for rel

- Organic Syntheses. (n.d.). Preparation of tmpMgCl·LiCl. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0034]

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [URL: https://etheses.whiterose.ac.uk/294/1/uk_bl_ethos_421976.pdf]

- PubChem. Piperidin-2-yl-methylamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19827360]

- Witty, M., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6387602/]

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. [URL: https://www.benchchem.com/synthesis/n-methyl-1-piperidin-4-yl-methanamine]

- PubChem. N-Methyl-1-(piperidin-2-yl)methanamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12307461]

- Akimova, T., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.mdpi.com/1420-3049/26/22/6920]

- Google Patents. (n.d.). Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. [URL: https://patents.google.

- Labdhi Chem. (n.d.). Pharmaceuticals & Lab Chemicals. [URL: https://www.indiamart.com/labdhichem/pharmaceuticals-lab-chemicals.html]

- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61201585.htm]

- Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Journal of Peptide Science. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/psc.3496]

- Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003000]

- LookChem. (n.d.). Cas 1352803-94-1. [URL: https://www.lookchem.com/cas-135/1352803-94-1.html]

- Sigma-Aldrich. (n.d.). ([1-(2-Thienylmethyl)piperidin-3-yl]methyl)amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004128]

- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- Wikipedia. (n.d.). Methylamine. [URL: https://en.wikipedia.org/wiki/Methylamine]

- ECHA. (n.d.). N-butyl-2,2,6,6-tetramethylpiperidin-4-amine, oligomeric reaction products... [URL: https://echa.europa.

- NIST. (n.d.). 1,3-Benzenedimethanamine. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1477550&Mask=0]

- ChemicalBook. (n.d.). METHYL-PIPERIDIN-4-YLMETHYL-AMINE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9457346.htm]

- Royal Society of Chemistry. (n.d.). A micro-flow rapid dual activation approach for urethane-protected α-amino acid N-carboxyanhydride synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00845j]

- Medical Xpress. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [URL: https://medicalxpress.

- BenchChem. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. [URL: https://www.benchchem.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [URL: http://or.niscpr.res.in/handle/123456789/64292]

- Synblock. (n.d.). CAS 1315051-03-6 | 1-[(2R)-1-methylpiperidin-2-yl]methanamine. [URL: https://www.synblock.com/cas-1315051-03-6.html]

- Wiley Online Library. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jms.5369]

- Sigma-Aldrich. (n.d.). 5-Amino-1,3,3-trimethylcyclohexanemethylamine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/33130]

- BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. [URL: https://www.benchchem.

- ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D... [URL: https://www.researchgate.net/figure/Comparison-of-2-H-NMR-D-tetramethyl-piperidine-and-2-H-NMR-of-15-N-D-tetramethyl_fig2_328902506]

- This citation refers to a general source for NMR data of related diphenyl-ethylamine structures, useful for predicting spectra.

- SpectraBase. (n.d.). 1,trans-2,4-TRIMETHYLPIPERIDINE. [URL: https://spectrabase.com/spectrum/5xL1XAPrW6p]

- ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_626-56-2_1HNMR.htm]

- Dana Bioscience. (n.d.). (1,3,3-Trimethylpiperidin-2-yl)methanamine 100mg. [URL: https://danabioscience.com/products/1-3-3-trimethylpiperidin-2-yl-methanamine-100mg]

- Royal Society of Chemistry. (n.d.). Supplementary Information. [URL: https://www.rsc.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 5298-72-6 | (1-Methylpiperidin-2-yl)methanamine - Synblock [synblock.com]

- 5. N-Methyl-1-(piperidin-2-yl)methanamine | C7H16N2 | CID 12307461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Challenges of Amide Coupling with Sterically Hindered 2-Aminomethyl Piperidines: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern medicinal chemistry, yet its apparent simplicity belies significant challenges, particularly when dealing with sterically demanding substrates.[1][2] Among these, 2-aminomethyl piperidines present a formidable obstacle. The inherent steric bulk of the piperidine ring in close proximity to the primary amine significantly hinders the approach of an activated carboxylic acid, often leading to low yields, sluggish reactions, and the formation of unwanted byproducts. This application note provides a comprehensive guide to understanding and overcoming these challenges, offering detailed protocols and a rationale for selecting the optimal coupling conditions.

The Challenge: Steric Hindrance at the Forefront

The primary difficulty in the acylation of 2-aminomethyl piperidines lies in the steric congestion around the nucleophilic nitrogen atom. The piperidine ring, particularly when substituted, creates a crowded environment that impedes the formation of the tetrahedral intermediate, a critical step in the amide bond formation pathway. This steric clash can significantly slow down the reaction rate, often requiring more forceful conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule.[3]

Furthermore, the basicity of the piperidine nitrogen can lead to side reactions, including acting as a base itself, which can interfere with the coupling process. Careful selection of reagents and conditions is therefore paramount to achieving a successful and high-yielding transformation.

Selecting the Right Tools: A Guide to Coupling Reagents

A vast arsenal of coupling reagents is available to the modern chemist.[2] However, for sterically hindered systems, the choice becomes more critical. The ideal reagent should offer high reactivity to overcome the steric barrier while minimizing side reactions and racemization, particularly when dealing with chiral carboxylic acids.

Uronium/Aminium and Phosphonium-Based Reagents: The Workhorses for Difficult Couplings

Reagents such as HATU, HBTU, and PyBOP have become the go-to choices for challenging amide couplings.[4][5] These reagents activate the carboxylic acid to form a highly reactive acyl-O-isourea or acylphosphonium species, which is more susceptible to nucleophilic attack by the hindered amine.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents, HATU's reactivity is attributed to the formation of a highly reactive OAt-active ester.[5][6] It is particularly useful for coupling sterically hindered amino acids and minimizing epimerization.[5][6]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close relative of HATU, HBTU is also a highly efficient coupling reagent, though generally considered slightly less reactive.[5] It offers a good balance of reactivity and cost-effectiveness for many applications.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium-based reagent, PyBOP offers the advantage of not forming a guanidinylation byproduct, which can be a side reaction with uronium-based reagents.[4][7] It is particularly useful in situations where the amine is precious, as it does not react with the free amino group.[2]

Carbodiimides: A Classic Approach Requiring Additives

Carbodiimides, such as DCC and EDC, are classic coupling reagents that activate carboxylic acids by forming an O-acylisourea intermediate.[8][9][10] However, for sterically hindered couplings, they are often used in conjunction with additives like HOBt or OxymaPure to enhance reactivity and suppress side reactions.[5][11]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): A water-soluble carbodiimide that is convenient for workup, as the urea byproduct can be easily removed with an aqueous wash.[5][6][10]

-

DCC (N,N'-Dicyclohexylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[5][8]

Acyl Fluorides: A Highly Reactive Alternative

For particularly challenging couplings where standard methods fail, the in-situ generation of acyl fluorides can be a powerful strategy.[12][13] Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers. Reagents like BTFFH can be used to generate the acyl fluoride, which then reacts with the hindered amine, often at elevated temperatures.[12]

A Decision-Making Workflow for Optimal Conditions

The selection of the appropriate coupling conditions is a multi-faceted decision. The following workflow can guide the researcher towards the most promising starting point.

Caption: A decision-making workflow for selecting amide coupling conditions.

Comparative Data of Coupling Conditions

The following table summarizes various coupling conditions that have been successfully employed for sterically hindered amines, providing a useful reference for initial screening.

| Coupling Reagent(s) | Base | Solvent | Temperature | Typical Yield Range | Notes |

| HATU | DIPEA, NMM | DMF, DCM | 0 °C to RT | 70-95% | Highly effective for hindered systems; minimizes racemization.[5][6] |

| HBTU | DIPEA, NMM | DMF, DCM | RT | 60-90% | A reliable and cost-effective alternative to HATU.[5] |

| PyBOP | DIPEA, NMM | DMF, DCM | RT | 65-92% | Avoids guanidinylation side products.[4] |

| EDC / HOBt | DIPEA, Et₃N | DMF, DCM | 0 °C to RT | 50-85% | A classic combination; additives are crucial for hindered substrates.[1][5] |

| Acyl Fluoride (via BTFFH) | DIPEA | DCM, CH₃CN | RT to 80 °C | 60-95% | Excellent for extremely challenging couplings where other methods fail.[12] |

| Isobutyl Chloroformate | NMM, Et₃N | THF, DCM | -15 °C to RT | 55-88% | Mixed anhydride method; requires careful temperature control.[14][15] |

| Acid Chloride | Et₃N, Pyridine | DCM, THF | 0 °C to RT | 40-80% | Requires prior conversion of the carboxylic acid; can be harsh.[16][17] |

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a detailed, step-by-step methodology for the amide coupling of a sterically hindered 2-aminomethyl piperidine with a generic carboxylic acid using HATU.

Materials:

-

Carboxylic Acid (1.0 eq)

-

2-Aminomethyl piperidine derivative (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.1-0.5 M concentration).

-

Reagent Addition: Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

-

Amine and Base Addition: In a separate flask, dissolve the 2-aminomethyl piperidine derivative (1.1 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

Mechanistic Rationale: The Role of HATU

The efficacy of HATU in promoting the coupling of sterically hindered substrates can be understood by examining its mechanism of action.

Caption: Simplified mechanism of HATU-mediated amide coupling.

In the presence of a base, the carboxylic acid is deprotonated, and it then reacts with HATU to form a highly reactive OAt-active ester. This active ester is significantly more electrophilic than the original carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered amine. The subsequent collapse of the tetrahedral intermediate yields the desired amide and regenerates HOAt.

Conclusion

The successful amide coupling of sterically hindered 2-aminomethyl piperidines is a challenging yet achievable transformation. A thorough understanding of the steric and electronic factors at play, coupled with a rational selection of coupling reagents and optimized reaction conditions, is the key to success. Uronium and phosphonium-based reagents, particularly HATU and PyBOP, often provide the most reliable and high-yielding results. For exceptionally difficult cases, the in-situ formation of acyl fluorides presents a powerful alternative. By following the guidelines and protocols outlined in this application note, researchers can confidently navigate the complexities of these demanding reactions and advance their synthetic endeavors.

References

- Todorovic, M., & Perrin, D. M. (2020).

- Gomez, C., et al. (2020).

- (s.f.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.

- Dunmore, C. S., et al. (2019). A green chemistry perspective on catalytic amide bond formation.

- (s.f.). Nonclassical Routes for Amide Bond Formation.

- (s.f.).

- Hansen, T. V., et al. (2015).

- (s.f.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.

- (s.f.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.

-

(s.f.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril. Amazon S3.

-

(s.f.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril. ChemRxiv.

- (s.f.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- (s.f.). Coupling Reagents. Aapptec Peptides.

- (s.f.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

- (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis.

- (s.f.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- (s.f.). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. PMC.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- (s.f.). Carbodiimide. Wikipedia.

- (s.f.).

- (s.f.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- (s.f.). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- (s.f.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- (s.f.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- (s.f.). Phosphonium coupling. Wikipedia.

- (s.f.).

- (s.f.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.

- (s.f.). Amine to Amide (via Acid Chloride) - Common Conditions.

- (s.f.). Which reagent high yield direct amide formation between Carboxylic acids and amines?.

- (s.f.). Reaction of primary amine with mixed acid anhydride. ECHEMI.

- (s.f.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.

- (s.f.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

- (s.f.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

- (s.f.). Amine to Amide - Mixed Anhydrides - Common Organic Chemistry.

- (s.f.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- (s.f.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry (RSC Publishing).

- (s.f.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

- (s.f.). The Synthesis of Sterically Hindered Amides.

- (s.f.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing).

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. Phosphonium coupling - Wikipedia [en.wikipedia.org]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 15. Amine to Amide - Mixed Anhydrides [commonorganicchemistry.com]

- 16. orgosolver.com [orgosolver.com]

- 17. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Preparation of 1,3,3-trimethylpiperidine-derived peptidomimetics

Application Note: Strategic Synthesis and Incorporation of 1,3,3-Trimethylpiperidine Scaffolds in Peptidomimetics

Strategic Rationale & Scientific Grounding

The 1,3,3-trimethylpiperidine scaffold represents a privileged structural motif in modern peptidomimetics. Its value lies in the Gem-Dimethyl Effect (Thorpe-Ingold Effect) at the C3 position, which induces significant conformational restriction. When incorporated into a peptide backbone or used as an N-terminal cap, this scaffold:

-

Forces Turn Conformations: The steric bulk of the gem-dimethyl group restricts rotation around the C2-C3 and C3-C4 bonds, often nucleating

-turns or -

Enhances Metabolic Stability: The steric shield protects adjacent peptide bonds from proteolytic cleavage by peptidases.

-

Modulates Lipophilicity: The trimethylation significantly increases

, improving blood-brain barrier (BBB) permeability for neuroactive targets.

This Application Note provides a robust, scalable protocol for synthesizing the core 1,3,3-trimethylpiperidine-4-carboxylic acid (a versatile "warhead" for peptide coupling) and details the specific coupling conditions required to overcome the inherent steric hindrance of this system.

Synthesis of the Core Scaffold

The most reliable route to the 1,3,3-trimethylpiperidine core avoids the erratic yields of direct cyclization by utilizing a Glutarimide Reduction Strategy . This method allows for early installation of the N-methyl group and scalable processing.

Workflow Visualization

[1]

Protocol A: Preparation of 1,3,3-Trimethylpiperidine

-

Objective: Synthesis of the tertiary amine core.

-

Scale: 50 mmol basis.

Reagents:

-

3,3-Dimethylglutaric anhydride (CAS: 4160-82-1)

-

Methylamine (40% aq. solution or 2M in THF)

-

Lithium Aluminum Hydride (LiAlH

) (pellets or solution) -

THF (Anhydrous), Toluene.

Step-by-Step Methodology:

-

Imide Formation:

-

Dissolve 3,3-dimethylglutaric anhydride (7.1 g, 50 mmol) in Toluene (50 mL).

-

Add Methylamine (1.2 eq) dropwise at 0°C. Stir for 30 min.

-

Install a Dean-Stark trap and reflux for 4-6 hours until water evolution ceases.

-

Checkpoint: Monitor by TLC (EtOAc/Hex). The intermediate amic acid should convert fully to the less polar imide.

-

Concentrate to yield N-methyl-3,3-dimethylglutarimide .

-

-

Reduction (The Critical Step):

-

Safety: LiAlH

is pyrophoric. Use a flame-dried 3-neck flask under Argon. -

Suspend LiAlH

(2.5 eq, 3.8 g) in anhydrous THF (100 mL) at 0°C. -

Dissolve the crude imide in THF (30 mL) and add dropwise to the hydride suspension. Exothermic reaction - control rate to maintain gentle reflux.

-

Reflux for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add: 3.8 mL water

3.8 mL 15% NaOH -

Filter the granular white precipitate through Celite.

-

Dry filtrate (

) and concentrate (careful: product is volatile). -

Yield Expectation: 75-85% of 1,3,3-trimethylpiperidine (Oil).

-

Functionalization for Peptide Coupling

To use this scaffold as a peptidomimetic, we must introduce a carboxylic acid handle at C4 (or C2/C6 depending on design). The C4-position is preferred for linear extension.

Protocol B: C4-Carboxylation via Lithiation

-

Mechanism: The bulky gem-dimethyl group at C3 directs lithiation to the less hindered positions. However, direct lithiation of the amine often favors the

-position (C2 or C6). For C4-functionalization, a 4-oxo intermediate strategy is superior.

Alternative High-Yield Route (Recommended for Drug Discovery): Start from N-Benzyl-3,3-dimethyl-4-piperidone (commercially available or made via Dieckmann condensation).

-

Wittig Reaction: React ketone with (Methoxymethyl)triphenylphosphonium chloride + KOtBu

Enol ether. -

Hydrolysis: Acidic hydrolysis

Aldehyde. -

Oxidation: Pinnick oxidation

Carboxylic Acid. -

N-Alkylation Switch: Hydrogenolysis (

, Pd/C) to remove Benzyl

Result: 1,3,3-trimethylpiperidine-4-carboxylic acid .

Peptide Coupling Protocols (The "Steric Wall")[2]

Coupling a sterically hindered acid (like 1,3,3-trimethylpiperidine-4-carboxylic acid) to a peptide N-terminus is the most common failure point. Standard conditions (HBTU/DIEA) often result in low yields or deletion sequences.

Decision Matrix for Coupling Reagents

| Coupling Scenario | Recommended Reagent | Base | Additive | Notes |

| Standard | HATU | DIEA | HOAt | Gold standard. Try this first. |

| High Steric Bulk | COMU or PyAOP | TMP (Collidine) | Oxyma Pure | COMU/Oxyma is superior for hindered secondary amines. |

| Extreme Hindrance | TFFH (Acid Fluoride) | DIEA | None | Converts acid to acid fluoride in situ; highly reactive. |

Protocol C: Coupling to Solid-Phase Resin

This protocol assumes the attachment of the 1,3,3-trimethyl scaffold to a resin-bound peptide (e.g.,

Reagents:

-

Scaffold: 1,3,3-trimethylpiperidine-4-carboxylic acid (4 eq).

-

Reagent: HATU (3.9 eq) or COMU (3.9 eq).

-

Base: DIEA (8 eq) or 2,4,6-Trimethylpyridine (Collidine) for acid-sensitive resins.

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Pre-Activation (Critical):

-

Dissolve the carboxylic acid (4 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIEA (8 eq).

-

Wait exactly 30 seconds. (Longer activation can lead to guanidinium side products).

-

-

Coupling:

-

Add the pre-activated mixture to the resin.[2]

-

Microwave Assistance (Optional but Recommended): Heat to 60°C for 20 minutes (25W).

-

Without Microwave: Shake at Room Temp for 4 hours.

-

-

Double Coupling:

-

Drain and wash resin (DMF x3).

-

Repeat the coupling step with fresh reagents. This is mandatory for 3,3-substituted piperidines due to the steric cone protecting the carbonyl.

-

-

Monitoring (The Chloranil Test):

-

Standard Kaiser test (ninhydrin) often gives false negatives with secondary amines or hindered systems. Use the Chloranil Test .

-

Positive (Uncoupled): Blue/Green particles.

-

Negative (Coupled): Colorless/Yellow particles.

-

Troubleshooting "Impossible" Couplings

If HATU/COMU fails, switch to the Acid Fluoride Method :

-

Dissolve Scaffold (3 eq) in DCM (dry).

-

Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (3 eq) and DIEA (6 eq).

-

Stir 30 mins to generate the acid fluoride in situ.

-

Add to resin and shake for 12 hours. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the gem-dimethyl group.

Diagram: The Steric Coupling Decision Tree

References

-

Ferorelli, S. et al. (2011).[3] "Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

-

Beak, P. & Lee, W.K. (1993). "The regiochemistry of lithiation of N-Boc-piperidines." Journal of Organic Chemistry. (Foundational work on piperidine functionalization). Link

-

El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Definitive guide on HATU/COMU/TFFH selection). Link

-

Teixidó, M. et al. (2005). "Solid-phase synthesis of N-alkylated peptides." Journal of Peptide Science. Link

-

Carpino, L.A. et al. (2003). "The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP." Organic Letters. Link

Sources

Overcoming steric hindrance in coupling reactions with (1,3,3-Trimethylpiperidin-2-yl)methanamine

Welcome to the technical support center for coupling reactions involving (1,3,3-Trimethylpiperidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered primary amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic strategies.

Understanding the Challenge: The Steric Profile of (1,3,3-Trimethylpiperidin-2-yl)methanamine

(1,3,3-Trimethylpiperidin-2-yl)methanamine presents a significant synthetic challenge due to the substantial steric hindrance around the primary amine functionality. The presence of a quaternary carbon at the 3-position and the overall bulky piperidine ring structure impede the approach of electrophiles and can significantly slow down or prevent desired coupling reactions. This guide provides strategies to overcome these steric barriers and achieve successful product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My amide coupling reaction with (1,3,3-Trimethylpiperidin-2-yl)methanamine is resulting in low to no yield. What are the likely causes and how can I improve it?

Low or no yield in amide coupling reactions with this amine is a common issue primarily due to its steric bulk. Standard coupling reagents may not be effective.

Possible Causes:

-

Insufficient reactivity of the coupling reagent: Common reagents like DCC or EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric barrier.

-

Steric hindrance preventing nucleophilic attack: The bulky piperidine ring hinders the approach of the amine to the activated carboxylic acid intermediate.

-

Decomposition of the activated intermediate: If the coupling is too slow, the activated carboxylic acid species may decompose before the amine can react.

Solutions:

-

Employ More Powerful Coupling Reagents: Switch to reagents known to be effective for sterically hindered couplings.[1][2][3] These reagents generate highly reactive intermediates that can accelerate the reaction rate.

-

Consider in situ Acyl Fluoride Formation: Acyl fluorides are small, highly reactive intermediates that can minimize steric clash. Reagents like TCFH-NMI or BTFFH can be used to generate the acyl fluoride in situ.

-

Optimize Reaction Conditions:

-

Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave heating can also be beneficial for accelerating slow reactions.[5]

-

Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over side reactions.

-

Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and (1,3,3-Trimethylpiperidin-2-yl)methanamine, but the reaction is sluggish and incomplete. How can I drive it to completion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically demanding amines is highly dependent on the catalyst system.[6]

Possible Causes:

-

Inappropriate ligand selection: The ligand on the palladium catalyst is crucial for facilitating the reaction with bulky substrates.

-

Catalyst deactivation: The sterically hindered amine can sometimes lead to catalyst deactivation pathways.

-

Suboptimal base and solvent combination: The choice of base and solvent can significantly impact the reaction rate and yield.

Solutions:

-

Select a Bulky, Electron-Rich Ligand: For sterically hindered amines, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required.[6][7][8] These ligands promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps.[6]

-

Buchwald's Biarylphosphine Ligands: XPhos, SPhos, and RuPhos are excellent choices for coupling with hindered amines.[5][9]

-

Hartwig's Ligands: Josiphos-type ligands have also shown success.

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands like IPr and IPent can be very effective due to their strong σ-donating ability and steric bulk, which stabilizes the catalyst.[10][11][12]

-

-

Use a Suitable Palladium Precatalyst: Precatalysts such as those developed by the Buchwald group (e.g., XPhos Pd G3) can provide a more active and stable catalytic species in solution.[13]

-

Optimize the Base and Solvent:

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[14]

-

Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

-

Frequently Asked Questions (FAQs)

Q: What is the underlying principle for choosing a ligand in a cross-coupling reaction with a sterically hindered amine?

A: The key is to use a ligand that is bulky enough to promote the formation of a monoligated palladium(0) species. This coordinatively unsaturated species is more reactive in the oxidative addition step of the catalytic cycle. The ligand's electron-donating properties also play a role in facilitating this step. The steric bulk of the ligand also helps to prevent catalyst decomposition pathways.[6][15]

Q: Are there alternatives to palladium-catalyzed reactions for coupling (1,3,3-Trimethylpiperidin-2-yl)methanamine?

A: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, can be a viable alternative, especially for aryl iodides.[16][17][18] Recent advancements have led to the development of new ligands that can facilitate the coupling of sterically hindered partners.[16][17][18] These reactions may offer different substrate scope and functional group tolerance compared to palladium-catalyzed methods.

Q: Can I use (1,3,3-Trimethylpiperidin-2-yl)methanamine in reductive amination reactions?

A: Yes, reductive amination should be a feasible method for forming C-N bonds with this amine. The steric hindrance might slow down the initial imine formation, so extending the reaction time or using a mild dehydrating agent may be necessary. The subsequent reduction of the iminium intermediate is typically less sensitive to steric hindrance.

Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU

This protocol is designed for the coupling of a carboxylic acid with (1,3,3-Trimethylpiperidin-2-yl)methanamine.

-

Reagent Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

-

Amine Addition: Add a solution of (1,3,3-Trimethylpiperidin-2-yl)methanamine (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Value |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Temperature | 25-50 °C |

| Stoichiometry | Acid:Amine:HATU:Base = 1:1.2:1.1:2 |

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol outlines a general procedure for the coupling of an aryl halide with (1,3,3-Trimethylpiperidin-2-yl)methanamine.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 1.5-3 mol% if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous toluene or dioxane, followed by (1,3,3-Trimethylpiperidin-2-yl)methanamine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

| Parameter | Recommended Value |

| Catalyst System | Palladium Precatalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃/Bulky Ligand |

| Ligand | XPhos, SPhos, or RuPhos |

| Base | NaOtBu or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Visualizing the Strategy: Overcoming Steric Hindrance

The following diagram illustrates the decision-making process for troubleshooting a challenging coupling reaction with a sterically hindered amine.

Caption: Troubleshooting workflow for coupling reactions.

The following diagram illustrates the key principle of using bulky ligands in palladium-catalyzed cross-coupling reactions.

Caption: Role of bulky ligands in catalyst activation.

References

-

Cook, A. M., & Schrock, A. K. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10469–10479. [Link]

-

Park, N. H., Tcyrulnikov, S., & Lalic, G. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(32), 9347-9350. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

ACS Catalysis. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

-

Oldenhuis, N. J. (2004). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

-

ResearchGate. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

-

Organ, M. G. (2014). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Slideshare. [Link]

-

Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 333-337. [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

-

Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

-

Cazin, C. S. J. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. [Link]

-

Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Kwong, F. Y., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 29(14), 1850-1854. [Link]

-

Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

ResearchGate. (2010). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

-

Stoltz, B. M. (n.d.). Cross-Coupling Chemistry. California Institute of Technology. [Link]

-

ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. [Link]

-

ResearchGate. (2019). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C with TBAM (B4) or TBPM (B7) using 10 mol‐% CuI loadings. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

ResearchGate. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

PubChem. (n.d.). (1,4,5-Trimethylpiperazin-2-yl)methanamine. [Link]

-

GalChimia. (2015). Bulky Amines that Work. [Link]

-

ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]

-

ResearchGate. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. (2021). Synthesis of compound 13 through a coupling reaction. [Link]

-

ChemSrc. (n.d.). CAS 127285-09-0 (1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine). [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

Wikipedia. (2023). 2,2,6,6-Tetramethylpiperidine. [Link]

-

Semantic Scholar. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

National Institutes of Health. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 肽偶联剂选择指南 [sigmaaldrich.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. research.rug.nl [research.rug.nl]

- 10. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Improving the Solubility of Lipophilic Trimethylpiperidine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for the common yet significant challenge of solubilizing lipophilic trimethylpiperidine salts. Our goal is to move beyond simple protocols and explain the fundamental science, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Introduction: The Challenge of Lipophilic Salts

Lipophilic active pharmaceutical ingredients (APIs) are notoriously difficult to formulate for aqueous delivery due to their poor water solubility. While converting a lipophilic molecule, such as one containing a trimethylpiperidine moiety, into a salt is a common and effective strategy to enhance solubility, it is not always a complete solution.[1][2] Factors like high crystal lattice energy, the lipophilic nature of the parent molecule, and the properties of the chosen counter-ion can still lead to significant solubility challenges.[3][4] This guide addresses these issues in a practical, question-and-answer format.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial hurdles and foundational questions that arise when working with these complex salts.

Q1: I've formed a salt of my lipophilic trimethylpiperidine compound, but it's still poorly soluble in aqueous buffer. Why is this happening?

Answer: While salt formation introduces an ionizable group to improve interaction with water, several factors can still limit solubility:

-

High Lipophilicity of the Parent Molecule: The trimethylpiperidine group and other lipophilic parts of your molecule may still dominate its overall character, resisting dissolution in water. The bulk of the molecule remains hydrophobic.

-

Strong Crystal Lattice Energy: The arrangement of your salt in its solid, crystalline state might be very stable.[5] A significant amount of energy is required to break apart this lattice, which can counteract the solubility advantage gained from salt formation.[4]

-

Common Ion Effect: If your buffer contains an ion that is the same as the counter-ion of your salt, it can suppress dissolution. According to Le Châtelier's principle, this shifts the equilibrium back towards the solid, undissolved salt.

-

pH of the Solution: Trimethylpiperidine is a basic moiety. The solubility of its salt is highly dependent on the pH of the medium. If the pH is not sufficiently acidic, the salt may convert back to its less soluble, free base form.[6][7]

Q2: My solubility measurements are inconsistent from batch to batch. What could be the cause?

Answer: Inconsistent solubility is a frustrating but common issue, often pointing to variability in the solid-state properties of your material.[8]

-

Polymorphism: Your salt may exist in multiple crystalline forms, known as polymorphs.[9] These different forms can have distinct crystal lattice energies, leading to different solubilities and dissolution rates.[5][10] A change in your synthesis or purification procedure could inadvertently produce a different, less soluble polymorph.[11] The classic example of this is the HIV drug Ritonavir, where an unexpected, less soluble polymorph appeared after marketing, causing significant bioavailability problems.[10][11]

-

Hydration/Solvation State: Your salt might crystallize with water or solvent molecules incorporated into its structure (hydrates or solvates). The presence and number of these molecules can change the crystal structure and, consequently, the solubility.

-

Degree of Crystallinity: A portion of your sample might be amorphous (non-crystalline) rather than crystalline. Amorphous materials lack a defined crystal lattice, generally making them more soluble but also less stable than their crystalline counterparts.[1][9] Variations in the amorphous content between batches will lead to inconsistent results.

Initial Actionable Advice: Before extensive formulation work, it is crucial to characterize the solid-state properties of your salt using techniques like X-Ray Powder Diffraction (XRPD) to identify the crystal form and Differential Scanning Calorimetry (DSC) to assess its melting point and purity.

Part 2: Practical Strategies for Solubility Enhancement

This section provides detailed, actionable strategies to overcome the solubility challenges identified in Part 1.

Q3: How do I determine the optimal pH for dissolving my trimethylpiperidine salt?

Answer: For a basic compound like a trimethylpiperidine derivative, solubility increases as the pH decreases.[6] This is because the amine group becomes protonated (charged), enhancing its interaction with water. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation .[12][13]

A pH-solubility profile is an essential experiment. This involves measuring the equilibrium solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8). This will identify the pH at which your compound is most soluble and whether it might precipitate in certain environments, like the higher pH of the small intestine.[14]

-

Prepare Buffers: Create a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4).

-

Add Excess Compound: Add an excess amount of your finely ground trimethylpiperidine salt to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

-

Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate Solid: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is a common method.

-

Quantify: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method like HPLC-UV.

-

Plot Data: Plot the measured solubility (e.g., in mg/mL) on a logarithmic scale against the pH of the buffers.

Q4: pH adjustment isn't enough or is not feasible for my application. What's the next step?

Answer: When pH manipulation is insufficient, several formulation strategies can be employed. The choice depends on the properties of your compound and the intended application.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[][16] This makes the environment more favorable for a lipophilic compound to dissolve.

-

Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces its ability to "squeeze out" non-polar molecules.[]

-

Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin are frequently used.[16]

-

Considerations: The amount of co-solvent must be carefully optimized. High concentrations can sometimes cause the drug to precipitate upon dilution in a larger aqueous volume (e.g., during intravenous administration). Toxicity and regulatory acceptance are also key considerations.

Table 1: Common Co-solvents and Their Properties

| Co-solvent | Typical Concentration Range | Key Advantages | Potential Issues |

| PEG 400 | 10-60% | Low toxicity, widely used. | Can be viscous at high concentrations. |

| Propylene Glycol | 5-50% | Good solubilizing power for many APIs. | Potential for irritation at high concentrations. |

| Ethanol | 5-30% | Excellent solubilizer. | Volatility, potential for precipitation on dilution. |

| Glycerin | 10-40% | Viscosity-enhancing, low toxicity. | Lower solubilizing power than PEG or PG. |

Surfactants are amphiphilic molecules that can form micelles in water above a certain concentration (the Critical Micelle Concentration or CMC). These micelles have a lipophilic core and a hydrophilic shell.

-

Mechanism: Your lipophilic trimethylpiperidine compound can partition into the lipophilic core of the micelles, effectively being "hidden" from the aqueous environment, which dramatically increases its apparent solubility.[17][18]

-

Common Examples: Polysorbates (e.g., Tween® 80), sorbitan esters (Span® series), and poloxamers are common non-ionic surfactants used in pharmaceutical formulations.

-

Considerations: The choice of surfactant and its concentration are critical. Potential for cell membrane disruption and toxicity must be evaluated.

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a lipophilic interior cavity.[19][20]

-

Mechanism: The lipophilic part of your trimethylpiperidine salt can fit into the central cavity of the cyclodextrin, forming an "inclusion complex."[] This complex has a hydrophilic exterior, making it much more soluble in water.[22][23]

-

Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to natural cyclodextrins.[]

-

Considerations: There is a stoichiometric relationship between the drug and the cyclodextrin. A potential drawback is that if the complex is too stable, it can decrease the amount of free drug available for absorption across cell membranes.[22]

Caption: Decision workflow for solubility enhancement.

Part 3: Advanced Formulation Approaches

For particularly challenging compounds, more advanced techniques that modify the solid state of the drug are necessary.

Q5: My compound is extremely lipophilic (high LogP). Are there other options if the strategies above fail?

Answer: Yes, for highly lipophilic compounds, it is often beneficial to formulate them in a lipid-based system or to create a solid dispersion.

These formulations involve dissolving the drug in a lipid carrier, such as oils, surfactants, and co-solvents.[24][25] They are particularly suitable for compounds with high LogP values.[1]

-

Mechanism: The drug is already in a dissolved state within the lipid formulation.[24] When administered orally, the formulation can emulsify in the gastrointestinal fluids, forming fine droplets (in the case of Self-Emulsifying Drug Delivery Systems, or SEDDS) that facilitate absorption.[1][26]

-

Common Excipients: Medium-chain triglycerides (e.g., Capmul®, Miglyol®), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).

-

Considerations: LBDDS can be complex to develop and require careful characterization of their behavior upon dilution. They can also mitigate food effects on drug absorption.[1] A recent approach involves creating lipophilic salts by pairing a drug with a lipophilic counterion to enhance its solubility specifically in these lipid vehicles.[26][27]

A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier or matrix at the solid state.[28][29][30]

-

Mechanism: This technique can increase solubility by several means: reducing the drug's particle size to a molecular level, improving its wettability, and, most importantly, converting the drug into a high-energy amorphous state.[31] Because no energy is required to break the crystal lattice, dissolution is much faster.[31]

-

Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[29]

-

Preparation Methods: Common methods include solvent evaporation, where the drug and carrier are dissolved in a common solvent that is then removed, and hot-melt extrusion, where the drug and carrier are mixed at high temperature.[29][30]

-

Considerations: The primary challenge with solid dispersions is the physical stability of the amorphous state. Over time, the drug can recrystallize back to its more stable, less soluble crystalline form.

Caption: Formation of a water-soluble inclusion complex.

References

-

Pawar, R. H., et al. (n.d.). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Retrieved from [Link]

-

Patel, B. B., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

-

Bari, M., et al. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

-

Gohil, D. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

-

Singh, S., & Soni, P. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 10(4-s), 153-159. Retrieved from [Link]

-

Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]

-

Dahima, R., & Pachori, A. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]

-

Sharma, R., et al. (2023). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. Retrieved from [Link]

-

Rani, M. S., & K, S. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

-

Iurilli, M., et al. (2022). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 14(1), 19. Retrieved from [Link]

-

Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

-

He, H., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE, 8(7), e68237. Retrieved from [Link]

-

Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved from [Link]

-

Kouskoura, M. G., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 53(11), 2998-3008. Retrieved from [Link]

-

PharmaCores. (2025). Why Polymorphism is Key in Drug Development! Retrieved from [Link]

-

López-Nicolás, R., et al. (2024). Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. Antioxidants, 13(2), 195. Retrieved from [Link]

-

Tan, S. W., et al. (2013). Lipid-Based Drug Delivery Systems. BioMed Research International, 2013, 801820. Retrieved from [Link]

-

Sharma, R., et al. (2023). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Retrieved from [Link]

-

Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]

-

Shahare, P. S., et al. (2021). LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. CIBTech Journal of Pharmaceutical Sciences, 10, 10-21. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]

-

Patel, K., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

-

Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149. Retrieved from [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

Mohammed, A. R., et al. (2004). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Retrieved from [Link]

-

Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Journal of Pharmaceutical Sciences, 89(8), 967-978. Retrieved from [Link]

-

Papakyriakou, A., et al. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Adu, T., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. Retrieved from [Link]

-

Lee, H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 60(1), 132-138. Retrieved from [Link]

-

McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

-

Arpicco, S., et al. (2021). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Molecules, 26(18), 5481. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Chapter 2: Tactics to Improve Solubility. Retrieved from [Link]

-

askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

-

Li, P., et al. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. Molecular Pharmaceutics, 14(6), 1938-1948. Retrieved from [Link]

-

Ghosh, A., et al. (2024). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics, 21(8), 3037-3050. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1801. Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

Sources

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. researchgate.net [researchgate.net]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. admin.mantechpublications.com [admin.mantechpublications.com]

- 9. jocpr.com [jocpr.com]

- 10. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 11. veeprho.com [veeprho.com]

- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 13. microbenotes.com [microbenotes.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 22. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. symmetric.events [symmetric.events]

- 25. cibtech.org [cibtech.org]